7-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of bromine in the structure enhances its reactivity and may influence its pharmacological properties.
This compound can be synthesized through various chemical methods, including multicomponent reactions and condensation techniques. Its structure is characterized by a fused imidazole and pyrimidine ring system, which is significant in the development of pharmaceuticals.
7-Bromoimidazo[1,2-a]pyrimidine can be classified under:
The synthesis of 7-Bromoimidazo[1,2-a]pyrimidine typically involves the following methods:
For example, one synthetic route includes the reaction of 2-aminopyrimidine with 2-bromoacetophenone in acetone, followed by various steps involving nitrosation and reduction to yield the desired imidazo[1,2-a]pyrimidine structure . The reaction conditions are crucial for optimizing yield and purity.
7-Bromoimidazo[1,2-a]pyrimidine possesses a molecular formula of and a molecular weight of approximately 198.02 g/mol. The structure features:
Key structural data includes:
7-Bromoimidazo[1,2-a]pyrimidine can undergo various chemical reactions that include:
The compound's reactivity is influenced by the electron-withdrawing nature of the bromine atom, making it susceptible to nucleophilic attack. This property is exploited in synthesizing derivatives with enhanced biological activity .
The mechanism of action for 7-Bromoimidazo[1,2-a]pyrimidine and its derivatives often involves interaction with biological targets such as enzymes or receptors. The specific pathways may vary depending on the substituents on the imidazo[1,2-a]pyrimidine core.
Studies indicate that certain derivatives exhibit antibacterial activity by inhibiting bacterial growth through interference with metabolic pathways . The detailed mechanism may involve binding to active sites on enzymes or disrupting cellular processes.
Relevant data from studies indicate that variations in substituents can significantly alter both physical and chemical properties .
7-Bromoimidazo[1,2-a]pyrimidine has potential applications in:
Imidazo[1,2-a]pyrimidine derivatives represent a privileged scaffold in modern drug discovery due to their broad bioactivity profiles and structural similarity to purine bases. Among these, 7-bromoimidazo[1,2-a]pyrimidine (CAS: 1251033-57-4) has emerged as a critical synthetic intermediate for accessing pharmacologically active compounds. Characterized by a bromine atom at the C7 position of the fused heterocyclic system, this compound serves as a versatile electrophilic coupling partner in metal-catalyzed cross-coupling reactions. Its strategic halogen placement enables precise structural diversification, making it indispensable in medicinal chemistry programs targeting kinase inhibition, antiviral development, and anticancer therapeutics [4] [6] [9].
The systematic IUPAC name for this compound is 7-bromoimidazo[1,2-a]pyrimidine. Common synonyms include:
The molecular architecture comprises a fused bicyclic system:
Table 1: Physicochemical Properties of 7-Bromoimidazo[1,2-a]pyrimidine
Property | Value | Measurement Method |
---|---|---|
XLogP3 | 2.1 | Computed |
Topological Polar Surface Area | 30.2 Ų | Computed |
Density | 1.89±0.1 g/cm³ | Predicted |
pKa | 3.85±0.30 | Predicted |
Storage Stability | -20°C, dark, dry, sealed | Experimental [3] [6] [9] |
The imidazo[1,2-a]pyrimidine scaffold is recognized as a bioisostere of purines (adenine/guanine), enabling targeted interactions with biological macromolecules. The 7-bromo derivative specifically serves as:
Table 2: Research Applications of 7-Bromoimidazo[1,2-a]pyrimidine Derivatives
Biological Target | Therapeutic Area | Key Findings |
---|---|---|
Tubulin polymerization | Anticancer agents | IC₅₀ = 1.48 μM (A549 cells) [7] |
ACE2/Spike protein | SARS-CoV-2 entry inhibition | Binding affinity competitive with angiotensin II [10] |
B-Raf kinases | Antiproliferative agents | Suppression of MAPK/ERK pathway [7] |
CRF1 receptors | Neurological disorders | Patented as ligands for anxiety/depression [4] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0